REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Br[C:5]1[S:6][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:8][N:9]=1>C(O)C>[NH:2]([C:5]1[S:6][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:8][N:9]=1)[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=NN1)C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oily solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from water
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C=1SC(=NN1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |